molecular formula C6H4BrN3O3 B11772485 2-Bromo-5-nitroisonicotinamide

2-Bromo-5-nitroisonicotinamide

Katalognummer: B11772485
Molekulargewicht: 246.02 g/mol
InChI-Schlüssel: QSRFEBVPTADIGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-nitroisonicotinamide is an organic compound with the molecular formula C6H4BrN3O3 It is a derivative of isonicotinamide, characterized by the presence of bromine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinamide typically involves the bromination and nitration of isonicotinamide. One common method starts with 2-amino-5-bromopyridine as the initial material. The process involves the use of glacial acetic acid as a solvent and peracetic acid as an adjuvant. The reaction mixture undergoes distillation, washing, alkali cleaning, filtration, drying, and recrystallization to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal equipment corrosion, and safety. Recycling of acetic acid is also considered to reduce environmental pollution and save costs .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-nitroisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-substituted-5-nitroisonicotinamides.

    Reduction: 2-Bromo-5-aminoisonicotinamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-nitroisonicotinamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Bromo-5-nitroisonicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-5-nitroaniline
  • 2-Bromo-5-nitropyridine
  • 2-Bromo-5-nitrobenzamide

Comparison: 2-Bromo-5-nitroisonicotinamide is unique due to its isonicotinamide backbone, which imparts distinct chemical properties compared to other similar compounds. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions, setting it apart from other brominated or nitrated derivatives .

Eigenschaften

Molekularformel

C6H4BrN3O3

Molekulargewicht

246.02 g/mol

IUPAC-Name

2-bromo-5-nitropyridine-4-carboxamide

InChI

InChI=1S/C6H4BrN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11)

InChI-Schlüssel

QSRFEBVPTADIGY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.